methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate is an organic compound with a molecular formula of C8H11N3O3. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a carbamoyl group and a methyl ester group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-aminopyrazole and methyl acrylate.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out in an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to 50°C to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) can be used under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Amides and alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The pyrazole ring is a common motif in many biologically active compounds, and modifications to this structure can lead to the discovery of new drugs or bioactive agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrazol-1-yl)propanoate: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
Ethyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate: Contains an amino group instead of a carbamoyl group, leading to different chemical and biological properties.
Uniqueness
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of both a carbamoyl group and a methyl ester group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 3-(3-carbamoylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H11N3O3/c1-14-7(12)3-5-11-4-2-6(10-11)8(9)13/h2,4H,3,5H2,1H3,(H2,9,13) |
InChI Key |
CLOQDDUCOOOFII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)C(=O)N |
Origin of Product |
United States |
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